molecular formula C3H11ClN2O2S B1647744 N-(2-aminoethyl)methanesulfonamide hydrochloride CAS No. 202197-61-3

N-(2-aminoethyl)methanesulfonamide hydrochloride

Cat. No. B1647744
M. Wt: 174.65 g/mol
InChI Key: YESJKZGCXPCJMF-UHFFFAOYSA-N
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Patent
US08916574B2

Procedure details

In a 500 ml reaction flask, tert-butyl 2-methylsulfonamidoethylaminoformate (25 g) and 350 ml of a mixture of ethanol and methanol were added. The mixture was stirred by an electromagnetic stirrer, fed with dry hydrogen chloride gas for 3 h, stirred at room temperature overnight, concentrated under a reduced pressure to a small volume, subjected to suction filtration to obtain 14.6 g of brown-gray powdery solid, yield 79.3%.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][CH2:6][CH2:7][NH:8]C(OC(C)(C)C)=O)(=[O:4])=[O:3].C(O)C.[ClH:19]>CO>[ClH:19].[NH2:8][CH2:7][CH2:6][NH:5][S:2]([CH3:1])(=[O:4])=[O:3] |f:4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CS(=O)(=O)NCCNC(=O)OC(C)(C)C
Name
mixture
Quantity
350 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred by an electromagnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure to a small volume
FILTRATION
Type
FILTRATION
Details
subjected to suction filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCNS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: PERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.